N-[2-(4-Methoxyphenyl)ethyl]acetamide
Description
Molecular Formula and Weight
N-[2-(4-Methoxyphenyl)ethyl]acetamide possesses the molecular formula C11H15NO2, reflecting its composition of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The compound exhibits a molecular weight of 193.24 grams per mole according to computational analysis by PubChem, with more precise mass spectrometric data indicating an average mass of 193.246 and a monoisotopic mass of 193.110279. These molecular parameters place the compound within the medium molecular weight range for pharmaceutical intermediates and bioactive molecules.
The empirical formula demonstrates a relatively high hydrogen-to-carbon ratio typical of aliphatic-aromatic hybrid structures. The presence of two oxygen atoms reflects the dual oxygen-containing functional groups: the methoxy substituent on the aromatic ring and the carbonyl oxygen of the acetamide moiety. The nitrogen content, contributed solely by the amide functional group, indicates the compound's classification as a secondary amide derivative. The molecular composition suggests moderate polarity characteristics, with the methoxy and amide groups providing hydrogen bonding capabilities while the aromatic and ethyl components contribute hydrophobic character.
Computational studies have determined the compound's InChI identifier as InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13), providing a standardized representation of its molecular connectivity. The corresponding InChI Key VIFWHZYHQSVJGD-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. The SMILES notation CC(=O)NCCC1=CC=C(C=C1)OC offers a linear representation suitable for chemical informatics applications.
Structural Isomerism and Functional Groups
The structural architecture of this compound encompasses several distinct functional domains that contribute to its chemical behavior and potential biological activity. The molecule contains a primary acetamide functional group characterized by the carbonyl carbon bonded to a methyl group and an amide nitrogen. This arrangement creates a planar amide bond with partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. The amide nitrogen serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor.
The para-methoxyphenyl moiety represents the aromatic component of the molecule, featuring a benzene ring with a methoxy substituent at the para position relative to the ethyl chain attachment point. This substitution pattern significantly influences the electronic properties of the aromatic system, with the methoxy group acting as an electron-donating substituent through both inductive and resonance effects. The methoxy oxygen atom provides additional hydrogen bonding acceptor capability and contributes to the molecule's overall polarity profile.
Structural isomerism considerations reveal important relationships with related compounds. N-[2-(2-methoxyphenyl)ethyl]acetamide represents a positional isomer where the methoxy group occupies the ortho position rather than para. This positional change dramatically alters the electronic distribution within the aromatic ring and affects intermolecular interactions due to steric considerations. The ortho-substituted analog exhibits different solubility characteristics and potentially distinct biological activity profiles compared to the para-substituted target compound.
The ethylene bridge connecting the aromatic ring to the amide nitrogen introduces conformational flexibility while maintaining sufficient rigidity to preserve the spatial relationship between functional groups. This two-carbon spacer allows rotation around the carbon-carbon bonds, creating multiple accessible conformations that may be relevant for molecular recognition processes. The bridge length represents an optimal balance between flexibility and structural definition, distinguishing it from direct aryl-amide connections or longer alkyl chains.
Comparative Analysis with Analogous Acetamides
Systematic comparison with structurally related acetamides reveals important structure-activity relationships and provides insights into the unique characteristics of this compound. The following table presents key molecular parameters for representative analogous compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| This compound | C11H15NO2 | 193.24 | Reference compound |
| N-phenethylacetamide | C10H13NO | 163.22 | No methoxy substitution |
| N-[2-(2-methoxyphenyl)ethyl]acetamide | C11H15NO2 | 193.24 | Ortho methoxy position |
| 4-Methoxyphenylacetamide | C9H11NO2 | 165.19 | Direct aryl-amide connection |
| 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | C11H14ClNO2 | 227.69 | Chloro substitution on acetyl |
The unsubstituted analog N-phenethylacetamide demonstrates the electronic and steric contributions of the methoxy group. With a molecular weight 30 mass units lower than the target compound, this analog lacks the electron-donating effects and additional hydrogen bonding capacity provided by the methoxy substituent. Spectroscopic studies indicate that the methoxy group significantly influences the aromatic ring's electron density distribution, affecting both chemical reactivity and intermolecular interactions.
Positional isomerism effects become apparent when comparing the para-methoxy target compound with its ortho-substituted analog N-[2-(2-methoxyphenyl)ethyl]acetamide. Despite identical molecular formulas and weights, these compounds exhibit distinct physical and chemical properties. The ortho-positioned methoxy group creates steric hindrance with the ethyl chain, potentially restricting conformational freedom and altering the molecule's three-dimensional shape. Additionally, the proximity of the methoxy group to the ethyl attachment point influences electronic effects through space interactions.
Structural truncation analysis using 4-Methoxyphenylacetamide reveals the importance of the ethylene spacer. This analog connects the methoxyphenyl group directly to the acetamide carbonyl, eliminating the conformational flexibility provided by the two-carbon bridge. The direct connection creates a more rigid molecular framework but reduces the spatial separation between the aromatic ring and amide functional group, potentially affecting binding interactions with biological targets.
Halogenated derivatives such as 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide demonstrate the effects of electron-withdrawing substituents on the acetyl portion of the molecule. The chlorine substitution increases molecular weight to 227.69 grams per mole while significantly altering the electronic properties of the carbonyl group. This modification affects both the electrophilic character of the carbonyl carbon and the overall molecular polarity profile.
Extended analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide illustrate the structural complexity achievable through multiple methoxy substitutions and acetyl group modifications. With a molecular formula of C19H23NO4 and molecular weight of 329.4 grams per mole, this analog demonstrates how systematic structural elaboration can dramatically increase molecular size while maintaining the core phenethylacetamide framework.
The trifluoroacetyl analog 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide represents an extreme modification of the acetyl group, introducing highly electronegative fluorine atoms that dramatically alter the compound's electronic properties. This modification increases molecular weight to 247.21 grams per mole while creating a powerful electron-withdrawing effect that significantly affects the amide bond's characteristics and overall molecular behavior.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWHZYHQSVJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342763 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54815-19-9 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-methoxyphenethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxyphenethylamine+Acetic Anhydride→this compound+Acetic Acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Antidiabetic Activity
- This compound derivatives (3a–3c) :
- Comparison: Phenoxy-substituted analogs (e.g., 3c) show prolonged hypoglycemic effects compared to nitro-substituted derivatives .
Anticancer Activity
- Morpholinyl/pyrrolidinyl-substituted analogs : Compounds 38–40 () exhibited IC₅₀ < 10 µM against HCT-1, MCF-7, and PC-3 cell lines. The 4-methoxyphenyl group synergizes with quinazoline-sulfonyl moieties for DNA intercalation .
- N-(1-(4-Methoxyphenyl)ethyl)-2-phenoxyacetamide: Bromo and tert-butyl substituents enhanced cytotoxicity (compound 3g: IC₅₀ = 8.2 µM against HeLa) .
Antimicrobial Activity
Ion Channel Modulation
- T16Ainh-A01 : Inhibits TMEM16A chloride channels (IC₅₀ = 1.2 µM), highlighting the role of the methoxyphenyl-thiazolyl scaffold in anion transport regulation .
SAR Insights
- Methoxy Position : Para-methoxy groups optimize steric and electronic interactions with hydrophobic enzyme pockets (e.g., α-glucosidase in 3a) .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 3b): Reduce activity due to decreased electron density. Aromatic extensions (e.g., naphthalen-1-yl in 3a): Enhance π-π stacking with target proteins .
Biological Activity
N-[2-(4-Methoxyphenyl)ethyl]acetamide, also known as 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a methoxy-substituted phenyl group attached to an ethyl chain and an acetamide functional group. Its chemical formula is CHNO, which contributes to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial pathogens, making it a candidate for further pharmacological exploration in treating infections.
- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects, particularly in models of ischemic stroke, by regulating energy homeostasis and promoting O-GlcNAcylation, a critical post-translational modification involved in cellular survival .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various therapeutic outcomes. This interaction is crucial for its antimicrobial and anti-inflammatory activities.
- Regulation of Energy Metabolism : It has been suggested that the compound can enhance glucose uptake and support neuronal survival under stress conditions, such as oxygen-glucose deprivation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotective | Improved outcomes in ischemic stroke models |
Case Study: Neuroprotective Mechanism
A study investigated the neuroprotective effects of a related compound, 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside (SalA-4 g). This analog was shown to improve energy metabolism and activate protective pathways in neurons following ischemic injury. The study utilized in vivo models where SalA-4 g significantly enhanced recovery after middle cerebral artery occlusion (MCAO), indicating a potential therapeutic avenue for stroke management .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activities. A comparative analysis highlights the unique features that may contribute to its distinct pharmacological profile.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 4-Methoxyphenethylamine | Precursor for synthesis | Precursor activity |
| N-(4-Methoxyphenyl)acetamide | Simpler structure | Limited antimicrobial properties |
| 2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | Chloro-substituted variant | Enhanced antimicrobial activity |
Q & A
Q. What are the established synthetic routes for N-[2-(4-Methoxyphenyl)ethyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process:
Acyl chloride formation : React 4-methoxyphenylacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions to generate the acyl chloride intermediate.
Amide coupling : React the acyl chloride with 2-(4-methoxyphenyl)ethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C, followed by neutralization with a base (e.g., NaHCO₃).
Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), reaction time (4–6 hours), and purification via recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : Confirm the presence of the methoxy group (δ 3.7–3.8 ppm for -OCH₃), acetamide carbonyl (δ ~168 ppm in ¹³C NMR), and ethylenic protons (δ 2.6–3.1 ppm).
- HPLC : Use a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm for purity assessment (>99%) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 238.1 (calculated for C₁₁H₁₅NO₂).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from variations in assay conditions or structural analogs. Methodological strategies include:
- Orthogonal assays : Validate anti-inflammatory activity using both COX-2 inhibition (enzyme immunoassay) and TNF-α suppression (ELISA) to confirm target engagement.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing the methoxy group with ethoxy or halogens) to isolate pharmacophoric features.
- Crystallography : Resolve 3D structures of protein-ligand complexes (e.g., with cyclooxygenase) to identify binding interactions .
Q. What experimental designs are suitable for investigating the metabolic stability of this compound in preclinical studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics.
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks.
- Metabolite identification : Use high-resolution MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Q. How can computational modeling guide the optimization of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?
- Molecular dynamics (MD) simulations : Predict logP (target ~3.5) and polar surface area (<90 Ų) to balance lipophilicity and solubility.
- Docking studies : Model interactions with P-glycoprotein (P-gp) to reduce efflux. Derivatives with bulkier substituents (e.g., naphthalenyl) show lower P-gp affinity in silico .
- ADMET prediction tools : Use SwissADME or ADMETLab to prioritize analogs with favorable permeability (Caco-2 >5 × 10⁻⁶ cm/s).
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies of this compound analogs?
- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HT-29) to assess selectivity.
- Principal component analysis (PCA) : Correlate structural descriptors (e.g., Hammett σ, molar refractivity) with activity trends .
Q. How should researchers address inconsistencies in solubility and stability data for this compound in aqueous buffers?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation pathways.
- Dynamic light scattering (DLS) : Monitor aggregation in PBS (pH 7.4) at 37°C over 24 hours.
- Stability-indicating HPLC : Validate methods using stressed samples to ensure specificity .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
